molecular formula C16H15F3N2O4S B2812055 Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate CAS No. 338423-35-1

Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate

Cat. No.: B2812055
CAS No.: 338423-35-1
M. Wt: 388.36
InChI Key: FVAHVTWXDQCSQI-UHFFFAOYSA-N
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Description

Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate is a complex organic compound that features a trifluoromethyl group, a methoxy group, and a pyrimidinyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate typically involves multiple steps. One common approach is to start with the preparation of the pyrimidinyl sulfanyl intermediate, which is then reacted with the appropriate phenoxy and methoxy substituents. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of strong bases or acids, solvents like dichloromethane or ethanol, and temperature control to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or phenoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy and phenoxy groups can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)propanoate: Similar structure but with a propanoate group instead of acetate.

    Methyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate: Similar structure but with a methyl ester instead of ethyl.

    Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)butanoate: Similar structure but with a butanoate group instead of acetate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxy and phenoxy groups provide opportunities for further functionalization and derivatization.

Biological Activity

Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18F3N2O3S
  • Molecular Weight : 396.39 g/mol
  • SMILES Notation : CC(=O)S(C1=C(C(=NC(=N1)C(C(F)(F)F)=C(C2=CC=C(C=C2)OC)=C(C3=CC=C(C=C3)OC)=C(C4=CC=C(C=C4)OC)=C(C5=CC=C(C=C5)OC)=C(C6=CC=C(C=C6)OC)=C(C7=CC=C(C=C7)OC)=C(C8=CC=C(C=C8)OC)=C(C9=CC=C(C=C9)OC)=C(C0=CC=C(C=C0)OC)=C).

Antifungal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antifungal properties. For instance, a pyrimidine-based derivative showed potent activity against Candida albicans with a minimum inhibitory concentration (MIC) ranging from 0.05 to 0.3 μg/mL, outperforming traditional antifungals like fluconazole .

Antiviral Activity

In addition to antifungal effects, some derivatives of pyrimidine compounds have shown promising antiviral activity. A related compound demonstrated effectiveness against both Oseltamivir-sensitive and resistant strains of influenza A virus, highlighting the potential for this compound in treating viral infections .

Anticancer Properties

Research indicates that compounds within this chemical class possess anticancer properties. For example, a study reported that a related compound inhibited the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM, indicating potent activity . The selectivity index was notably favorable compared to standard chemotherapeutics like 5-Fluorouracil.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds in this class have been shown to inhibit specific enzymes involved in fungal cell wall synthesis and viral replication.
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
  • Targeting Specific Receptors : Some studies suggest that these compounds may interact with cellular receptors involved in signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
MDPI Study (2024)Demonstrated strong antifungal activity against C. albicans with MIC values significantly lower than fluconazole .
Antiviral ResearchShowed efficacy against both sensitive and resistant strains of influenza A virus, with a favorable safety profile in animal models .
Cancer Cell ProliferationReported IC50 values indicating significant inhibition of MDA-MB-231 cells, suggesting potential for targeted cancer therapies .

Properties

IUPAC Name

ethyl 2-[5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c1-3-24-13(22)9-26-15-20-8-12(23-2)14(21-15)25-11-6-4-5-10(7-11)16(17,18)19/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAHVTWXDQCSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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